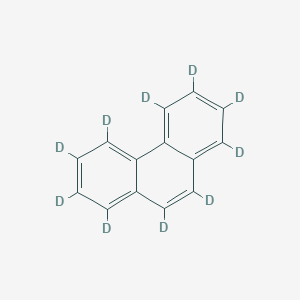

Phenanthrene-d10

Cat. No. B032357

Key on ui cas rn:

1517-22-2

M. Wt: 188.29 g/mol

InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08129037B2

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.

Name

2,7-dibromo-9,10-dimethylphenanthrene

Quantity

18 g

Type

reactant

Reaction Step One

[Compound]

Name

potassium phosphate 1-hydrate

Quantity

52.2 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C2=CC=CC=C12)B(O)O

|

|

Name

|

2,7-dibromo-9,10-dimethylphenanthrene

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C

|

[Compound]

|

Name

|

potassium phosphate 1-hydrate

|

|

Quantity

|

52.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

457 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

56 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 16 h

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated solid was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying under reduced pressure (1 mbar, 80° C., 16 h)

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove palladium traces

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yield at a purity of 99.9% by HPLC

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08129037B2

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.

Name

2,7-dibromo-9,10-dimethylphenanthrene

Quantity

18 g

Type

reactant

Reaction Step One

[Compound]

Name

potassium phosphate 1-hydrate

Quantity

52.2 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C2=CC=CC=C12)B(O)O

|

|

Name

|

2,7-dibromo-9,10-dimethylphenanthrene

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C

|

[Compound]

|

Name

|

potassium phosphate 1-hydrate

|

|

Quantity

|

52.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

457 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

56 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 16 h

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated solid was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying under reduced pressure (1 mbar, 80° C., 16 h)

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove palladium traces

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yield at a purity of 99.9% by HPLC

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |